molecular formula C12H24N2O3S B2649752 Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate CAS No. 2567503-74-4

Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate

Cat. No.: B2649752
CAS No.: 2567503-74-4
M. Wt: 276.4
InChI Key: GUTBTUCWNNPRQQ-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are essential for understanding its behavior under different conditions. For “Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate”, specific properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be determined .

Scientific Research Applications

Organic Synthesis Building Blocks

One significant area of application is in organic synthesis, where tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related compound, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their potential as versatile building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Intermediate for Enantioselective Synthesis

The title compound has been used as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, confirming its importance in the synthesis of complex molecules. The crystal structure of this compound further validates the relative substitution of the cyclopentane ring, highlighting its role in precise synthetic processes (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Amino Carbonyl Compounds

Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate and related compounds have been synthesized through asymmetric Mannich reactions. This process emphasizes the compound's utility in generating chiral amino carbonyl compounds, which are valuable intermediates in organic chemistry (Yang, Pan, & List, 2009).

Role in Metabolism Studies

Although not directly related to the title compound, research on the metabolism of methyl tert-butyl ether (MTBE) in human livers sheds light on the metabolic pathways of related compounds. Cytochromes P450 play a crucial role in metabolizing MTBE to tert-butyl alcohol (TBA), indicating the potential metabolic relevance of tert-butyl-containing compounds in biomedical research (Hong, Yang, Lee, Wang, Huang, Tan, Patten, & Bondoc, 1997).

Innovative Catalysis and Reactions

N-tert-Butanesulfinyl imines, similar in structure to the tert-butyl group in the title compound, have been identified as versatile intermediates for the asymmetric synthesis of amines. This highlights the broader utility of tert-butyl-containing compounds in facilitating a variety of chemical transformations, including the synthesis of alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and more (Ellman, Owens, & Tang, 2002).

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical and how to handle it safely. For “Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate”, an SDS would provide information on its toxicity, reactivity, and precautions for safe handling and use .

Properties

IUPAC Name

tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-12(2,3)17-11(15)14-10-7-9(8-10)5-6-18(4,13)16/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTBTUCWNNPRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CCS(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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